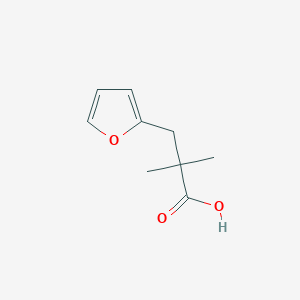
3-(Furan-2-yl)-2,2-dimethylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Furan-2-yl)-2,2-dimethylpropanoic acid is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound is notable for its furan ring attached to a propanoic acid moiety with two methyl groups at the alpha position. The presence of the furan ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-2,2-dimethylpropanoic acid typically involves the condensation of furan-2-carbaldehyde with malonic acid, followed by decarboxylation. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate. The intermediate product is then subjected to acid hydrolysis to yield the final compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of triflic acid (CF3SO3H) as a catalyst in the hydroarylation of furan derivatives has been reported to produce high yields of the desired product .
化学反应分析
Types of Reactions
3-(Furan-2-yl)-2,2-dimethylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted furans depending on the electrophile used.
科学研究应用
3-(Furan-2-yl)-2,2-dimethylpropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 3-(Furan-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and microbial pathways.
Pathways Involved: It may inhibit key enzymes or disrupt cellular processes in bacteria and fungi, leading to antimicrobial effects.
相似化合物的比较
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the two methyl groups at the alpha position.
2,5-Dimethylfuran: A furan derivative with methyl groups at different positions on the ring.
Furan-2-carboxylic acid: Contains a carboxyl group directly attached to the furan ring.
Uniqueness
3-(Furan-2-yl)-2,2-dimethylpropanoic acid is unique due to the presence of the two methyl groups at the alpha position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and make it more effective in certain applications compared to similar compounds .
生物活性
3-(Furan-2-yl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a furan ring and a dimethylpropanoic acid moiety, which contributes to its unique chemical properties. The presence of the furan ring may enhance its interaction with biological targets due to its electron-rich nature.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Antimicrobial Properties : Preliminary data indicate effectiveness against certain bacterial strains.
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It is suggested that the compound can influence signaling cascades related to cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Antimicrobial | Activity against bacterial strains |
Case Study 1: Antioxidant Properties
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential as a natural antioxidant agent.
Case Study 2: Anti-inflammatory Effects
In vitro experiments demonstrated that treatment with this compound reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This highlights its potential application in treating inflammatory diseases.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Modifications at the furan ring or the propanoic acid moiety have led to compounds with improved potency against specific targets.
属性
分子式 |
C9H12O3 |
|---|---|
分子量 |
168.19 g/mol |
IUPAC 名称 |
3-(furan-2-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C9H12O3/c1-9(2,8(10)11)6-7-4-3-5-12-7/h3-5H,6H2,1-2H3,(H,10,11) |
InChI 键 |
ZOCIVIITJHTYCK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CC1=CC=CO1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















